molecular formula C11H14Cl3NO2 B13450574 (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one

(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one

Cat. No.: B13450574
M. Wt: 298.6 g/mol
InChI Key: SQHZEEQEGONACN-OORONAJNSA-N
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Description

(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one is a complex organic compound with a unique structure that includes a trichloromethyl group and an oxazoloindole framework

Properties

Molecular Formula

C11H14Cl3NO2

Molecular Weight

298.6 g/mol

IUPAC Name

(1S,3aR,4aS,8aS)-1-(trichloromethyl)-3a,4,4a,5,6,7,8,8a-octahydro-1H-[1,3]oxazolo[3,4-a]indol-3-one

InChI

InChI=1S/C11H14Cl3NO2/c12-11(13,14)10-15-7-4-2-1-3-6(7)5-8(15)9(16)17-10/h6-8,10H,1-5H2/t6-,7-,8+,10-/m0/s1

InChI Key

SQHZEEQEGONACN-OORONAJNSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H]3N2[C@@H](OC3=O)C(Cl)(Cl)Cl

Canonical SMILES

C1CCC2C(C1)CC3N2C(OC3=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be conceptually divided into:

  • Construction of the indole or indoline nucleus.
  • Formation of the oxazolo fused ring via cyclization involving amino alcohol or related precursors.
  • Introduction of the trichloromethyl substituent at the 3-position.
  • Control of stereochemistry during ring closure and substitution steps.

Indole Core Formation

  • Indole derivatives are commonly synthesized by Fischer indole synthesis or by condensation of anthranilamides with aldehydes or ketones under acidic catalysis.
  • For example, the condensation of anthranilamide with aromatic aldehydes in the presence of p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile yields quinazolinone derivatives, which can be adapted for indole ring construction.
  • Alternative methods involve treatment of indole derivatives with phosphorus oxychloride (POCl3) in DMF to form formylated intermediates, which can be further modified.

Formation of Octahydrooxazolo Ring

  • The oxazolo ring can be formed via intramolecular cyclization between an amino group and a hydroxyl or carbonyl group.
  • Amino alcohol precursors or amino acid derivatives can undergo cyclodehydration under acidic or dehydrating conditions to form oxazolo-fused systems.
  • Literature indicates that cyclization reactions often require mild acidic conditions to promote ring closure without racemization.

Introduction of the Trichloromethyl Group

  • The trichloromethyl substituent is typically introduced via chlorination reactions or by using trichloromethyl-containing reagents.
  • One approach involves the reaction of a suitable precursor with trichloromethyl anion equivalents or chlorinating agents such as trichloromethyltrimethylsilane under controlled conditions.
  • Alternatively, chlorination of methyl groups adjacent to heteroatoms under radical or electrophilic conditions can install the trichloromethyl moiety.
  • Careful control of temperature and reaction time is necessary to avoid over-chlorination or decomposition.

Representative Synthetic Procedure (Hypothetical Example)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Condensation Anthranilamide + suitable aldehyde, p-TSA, reflux in acetonitrile Formation of indole intermediate 30-50% Acid catalysis, moderate yield
2. Cyclization Amino alcohol precursor, mild acid, reflux Formation of oxazolo-fused ring 60-75% Stereocontrol critical
3. Trichloromethylation Trichloromethyltrimethylsilane, base, low temperature Introduction of trichloromethyl group 40-60% Requires inert atmosphere
4. Purification Chromatography or recrystallization Isolation of pure stereoisomer - Analytical characterization by NMR, HRMS

Analytical Characterization and Stability Notes

  • The synthesized compound is typically characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • Stability tests indicate that intermediates such as dihydroquinazolinones can oxidize or degrade under air exposure, necessitating inert atmosphere handling.
  • The trichloromethyl group is sensitive to hydrolysis and reductive conditions; thus, storage under dry, inert conditions is recommended.

Summary of Research Discoveries and Methodological Insights

  • Efficient synthesis of related indole-heterocyclic compounds often requires balancing reaction conditions to maximize yield and stereoselectivity while minimizing side reactions such as deformylation or hydrolysis.
  • The use of mild Brønsted acids and controlled temperature regimes facilitates ring closure without compromising sensitive substituents.
  • Introduction of trichloromethyl groups remains challenging but can be achieved through specialized chlorination reagents and careful reaction monitoring.
  • Advances in catalyst design and reaction engineering may improve the scalability and environmental footprint of these syntheses in the future.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trichloromethyl group or other functional groups within the molecule.

    Substitution: The trichloromethyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the oxazoloindole core may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one include other oxazoloindole derivatives and compounds with trichloromethyl groups. Examples include:

  • (3S,4aS,8aS,9aR)-3-(Bromomethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
  • (3S,4aS,8aS,9aR)-3-(Chloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound could reveal new insights and applications in various fields.

Biological Activity

The compound (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one is a member of the indole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound's structure features a trichloromethyl group attached to an octahydrooxazoloindole framework. This unique architecture is believed to contribute to its biological activity, particularly in antimicrobial and anticancer properties.

Structural Formula

C12H12Cl3N2O\text{C}_{12}\text{H}_{12}\text{Cl}_3\text{N}_2\text{O}

Antimicrobial Activity

Recent studies indicate that indole derivatives exhibit significant antimicrobial properties. The synthesis of various indole derivatives has shown promising antibacterial and antifungal activities. For instance, compounds with chlorine substitutions have been noted for their effectiveness against specific bacterial strains like Micrococcus luteus and Pseudomonas fluorescens .

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. Research has demonstrated that certain synthetic indole compounds induce apoptosis in cancer cell lines while sparing healthy cells. Notably, compounds derived from indole structures have shown selective cytotoxicity towards malignant cells, such as those from colon cancer (HT29) .

Case Study: Indole Derivatives Against Cancer

A comparative study highlighted the efficacy of various indole derivatives against different tumor cell lines:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound AHT295.2Induces G1 arrest and apoptosis
Compound BA5497.8Inhibits tubulin polymerization
Compound CIGROV110.0Reactive oxygen species accumulation

This table illustrates the varying potency of different indole derivatives, emphasizing their potential as therapeutic agents in oncology.

The mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many indole derivatives activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels, leading to oxidative stress and subsequent cell death.

Q & A

Q. What are the critical steps for synthesizing (3S,4aS,8aS,9aR)-3-(trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one with high purity?

Answer: Multi-step synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature regulation : Maintain sub-ambient temperatures (0–5°C) during trichloromethyl group incorporation to avoid side reactions .
  • pH optimization : Use buffered conditions (e.g., phosphate buffer at pH 7.4) during cyclization to stabilize intermediates .
  • Reagent selection : Anhydrous solvents (e.g., THF) and catalysts (e.g., acetic acid) enhance reaction efficiency .
  • Purification : Gradient elution via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Answer: A combination of methods is required:

  • NMR : 1H and 13C NMR identify stereochemistry (e.g., octahydroindol framework) and confirm trichloromethyl placement. DEPT-135 distinguishes CH, CH2, and CH3 groups .
  • IR spectroscopy : Detects oxazolo C=O stretching (~1680–1720 cm⁻¹) and N-H indol vibrations .
  • Mass spectrometry : HRMS validates molecular formula (e.g., C₁₁H₁₃Cl₃N₂O₂) and isotopic patterns for Cl₃ groups .

Q. How should researchers design initial biological activity screens for this compound?

Answer: Standardized assays ensure reproducibility:

  • Antimicrobial testing : Disk diffusion (1000 ppm in DMF) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with zone-of-inhibition measurements .
  • Enzyme inhibition : Target enzymes (e.g., cyclooxygenase-2) using fluorometric assays to quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Answer: Contradictions often stem from assay variability. Mitigation strategies include:

  • Orthogonal assays : Compare disk diffusion (qualitative) with MIC (quantitative) for antimicrobial activity .
  • Standardized solvents : Use DMSO instead of DMF to avoid solvent-induced artifacts .
  • Meta-analysis : Adjust for variables like bacterial strain mutations or incubation time discrepancies across studies .

Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?

Answer: Advanced in silico tools guide experimental prioritization:

  • Molecular docking : AutoDock Vina predicts binding affinities to targets (e.g., bacterial DNA gyrase) .
  • ADMET prediction : SwissADME estimates bioavailability (%ABS) and blood-brain barrier penetration .
  • QSAR modeling : Correlates trichloromethyl positioning with cytotoxicity using descriptors like logP and topological polar surface area .

Q. How can researchers investigate environmental persistence and degradation pathways?

Answer: Environmental fate studies require:

  • Hydrolysis studies : Measure half-life at pH 4–9 (OECD 111) to assess stability in aquatic systems .
  • Soil biodegradation : OECD 307 guidelines with activated sludge to quantify mineralization rates .
  • Computational tools : EPI Suite predicts bioaccumulation (BCF) and ecotoxicity (ECOSAR) for risk assessment .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

Answer: Multi-modal approaches are critical:

  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated bacterial cultures .
  • Proteomics : SILAC labeling tracks protein expression changes (e.g., oxidative stress markers) .
  • Metabolomics : LC-MS profiles small-molecule intermediates (e.g., disrupted TCA cycle metabolites) .

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